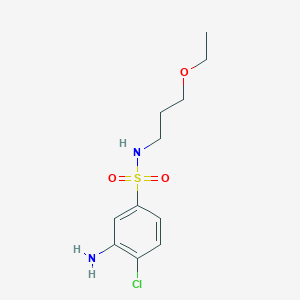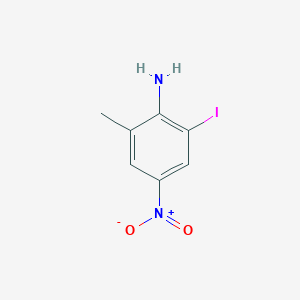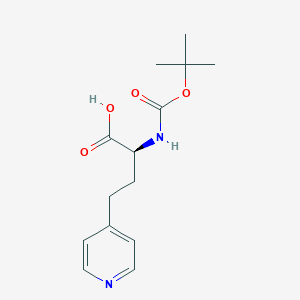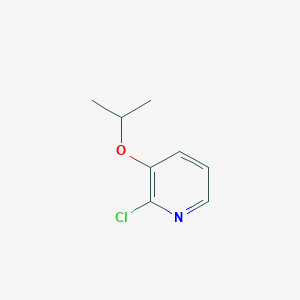
2-Chloro-3-isopropoxypyridine
Overview
Description
Synthesis Analysis
2-Chloro-3-isopropoxypyridine is a derivative of pyridine and is commonly used in a variety of chemical applications, including as an intermediate in the synthesis of pesticides, pharmaceuticals, and agrochemicals.Molecular Structure Analysis
The molecular weight of this compound is 171.63 . The InChI code for this compound is 1S/C8H10ClNO/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,1-2H3 .Chemical Reactions Analysis
This compound is used in the Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It is stored in a dry, sealed environment .Scientific Research Applications
Recyclable Hypervalent Iodine(V) Reagents
2-Chloro-3-isopropoxypyridine has been investigated for its role in the preparation and reactivity of 2-iodylpyridines, specifically as a precursor to 3-alkoxy-2-iodylpyridines through oxidation. These compounds, such as 2-iodyl-3-isopropoxypyridine, have been highlighted for their moderate solubility in organic solvents and utility as recyclable reagents for the oxidation of sulfides and alcohols. The possibility of recovering the reduced form of these reagents, such as 2-iodo-3-propoxypyridine, from reaction mixtures, adds to their value in sustainable chemical processes (Yoshimura et al., 2011).
Reactivity and Stability Studies
The study of stabilized 2,3-pyridyne intermediates, which are closely related to this compound, offers insight into the enhanced dienophilicity of certain pyridyne analogs. These intermediates demonstrate significant reactivity, particularly in [4+2] cycloaddition reactions, showcasing the potential for synthetic applications in creating complex molecular structures. However, attempts to generate isopropoxy-substituted pyridynes have faced challenges due to instability, highlighting the delicate balance between reactivity and stability in these compounds (Connon & Hegarty, 2004).
Structure and Energetics Correlations
Research into chlorohydroxypyridines, including compounds similar to this compound, has explored the relationship between molecular structure and energetics. Through experimental calorimetry and computational calculations, insights into the enthalpies of formation and sublimation of these compounds have been gained. Such studies contribute to a deeper understanding of the physical and chemical properties of chloropyridines, informing their potential applications in various scientific domains (Miranda et al., 2013).
Lithiation Studies
Investigations into the lithiation of 2-chloropyridines, including this compound, have provided valuable information on the mechanisms and pathways of lithiation at different positions on the pyridine ring. These studies are critical for understanding the reactivity of these compounds and for developing methodologies for the synthesis of complex pyridine derivatives. The insights gained from such research can facilitate the design of novel synthetic routes and the discovery of new chemical transformations (Gros et al., 2003).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
. In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
properties
IUPAC Name |
2-chloro-3-propan-2-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-6(2)11-7-4-3-5-10-8(7)9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCSJRADEZYOTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652800 | |
| Record name | 2-Chloro-3-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1105190-61-1 | |
| Record name | 2-Chloro-3-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



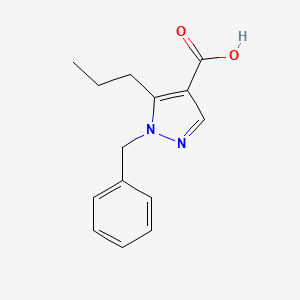

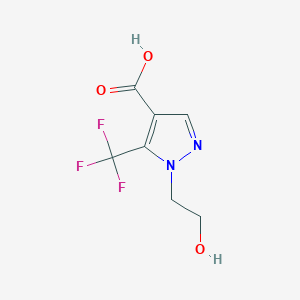
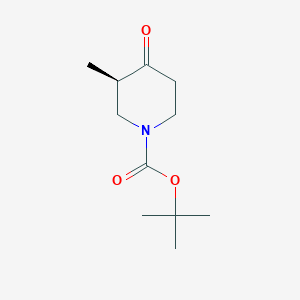
![4-[Ethyl(phenyl)amino]benzoic acid](/img/structure/B1517294.png)



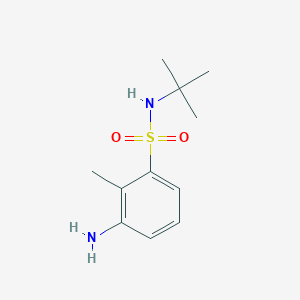
![3-(4-Methyl-[1,4]diazepan-1-ylmethyl)-benzoic acid](/img/structure/B1517299.png)
